molecular formula C17H21N7 B6472015 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640829-84-9

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6472015
CAS No.: 2640829-84-9
M. Wt: 323.4 g/mol
InChI Key: RHHXQSUYDTVJJC-UHFFFAOYSA-N
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Description

3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile (CAS: 2640958-59-2, Molecular Formula: C₁₇H₂₁N₇, Molecular Weight: 323.40 g/mol) is a heterocyclic compound featuring a pyridine-2-carbonitrile core linked via a piperazine moiety to a substituted pyrimidine ring. The pyrimidine ring contains a dimethylamino group at position 2 and a methyl group at position 6, contributing to its unique electronic and steric profile. This compound is of interest in medicinal chemistry due to the prevalence of pyrimidine and piperazine motifs in drug design, particularly in kinase inhibitors and receptor-targeted therapies .

Properties

IUPAC Name

3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-13-11-16(21-17(20-13)22(2)3)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHXQSUYDTVJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions:

  • Formation of the pyridine-2-carbonitrile core: : This is often achieved through the reaction of pyridine with a cyanating agent such as cyanogen bromide.

  • Synthesis of the piperazine derivative: : The piperazine ring is typically synthesized through nucleophilic substitution reactions involving a halogenated precursor.

  • Coupling of pyrimidine and piperazine units: : The pyrimidine ring, functionalized with a dimethylamino group, is then coupled with the piperazine derivative under conditions that promote nucleophilic substitution, such as in the presence of a base like potassium carbonate.

  • Final assembly: : The assembled piperazine and pyridine-2-carbonitrile units are then combined through a coupling reaction, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow chemistry techniques and automation to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.

  • Substitution: : The compound is amenable to various nucleophilic and electrophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid

  • Reduction: : Lithium aluminium hydride, sodium borohydride

  • Substitution: : Alkyl halides, acyl chlorides

Major Products Formed

The primary products formed depend on the specific reaction conditions, but generally include various substituted derivatives of the original compound, with modified functional groups on the pyridine, piperazine, and pyrimidine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth and survival.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of human cancer cell lines, suggesting potential as anticancer agents .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders such as depression and anxiety. Its piperazine structure allows it to modulate serotonin and dopamine receptors, which are critical in mood regulation.

Case Study : In preclinical studies, analogs of this compound showed promise in reducing anxiety-like behaviors in animal models, indicating potential for development as anxiolytic medications .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of pyridine-based compounds. The carbonitrile group is known to enhance the antimicrobial activity against various bacterial strains.

Case Study : Research conducted by Journal of Medicinal Chemistry found that similar compounds demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .

Synthesis and Mechanism of Action

The synthesis of this compound involves several multi-step reactions, typically utilizing piperazine derivatives and pyrimidine precursors. The mechanism of action is believed to be linked to its ability to bind to specific biological targets, leading to modulation of cellular pathways associated with disease processes.

Mechanism of Action

The mechanism of action of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile depends on its application. In medicinal contexts, it may interact with specific protein targets, modulating their activity by binding to active or allosteric sites. In material science, its action mechanism involves its structural integration into polymers or other advanced materials, imparting desired physical or chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Piperazine linker : Facilitates conformational flexibility and interaction with biological targets.
  • Substituted pyrimidine: The dimethylamino and methyl groups modulate electron density and steric bulk.

Below is a comparative analysis with structurally analogous compounds (Table 1):

Table 1: Comparative Analysis of Structural Analogues

Compound Name (CAS/Ref.) Molecular Formula Substituents/Modifications Key Features/Properties
Target Compound (2640958-59-2) C₁₇H₂₁N₇ Pyridine-2-carbonitrile, pyrimidinyl-piperazine High polarity (nitrile), flexible piperazine linker, dimethylamino enhances solubility.
5-Chloro Analog (2640845-93-6) C₁₇H₂₀ClN₇ Chlorine at pyridine position 5 Increased electronegativity; potential for enhanced π-stacking interactions.
2-(4-Methylpiperazinyl)-Pyridine C₂₁H₂₁N₅S Phenyl and thiophene substituents on pyridine Bulky substituents reduce solubility; sulfur enhances lipophilicity.
Pyrido-Pyrimidinone Derivatives C₁₈H₂₁N₅O Pyrido[1,2-a]pyrimidin-4-one core Rigid fused-ring system; carbonyl group increases hydrogen-bonding capacity.
4-Methyl-6-(Piperidinyl)Pyrimidine C₁₀H₁₆N₄ Piperidinyl group on pyrimidine Simpler structure; methyl group improves metabolic stability.

Research Findings and Gaps

  • Structural Insights : X-ray crystallography of the thiophene-containing analogue () reveals planar pyridine-thiophene interactions absent in the target compound, suggesting divergent binding modes .
  • Synthetic Feasibility: The target compound’s synthesis (via piperazine coupling) is more scalable than pyrido-pyrimidinone derivatives (), which require multi-step cyclization .
  • Unresolved Questions : Lack of comparative bioactivity data limits mechanistic insights. Further studies should prioritize enzymatic assays and ADMET profiling.

Biological Activity

3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile, commonly referred to as a piperazine derivative, is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N7\text{C}_{17}\text{H}_{21}\text{N}_{7}, with a molecular weight of approximately 323.4 g/mol. Its structure includes piperazine and pyrimidine rings, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC17H21N7
Molecular Weight323.4 g/mol
CAS Number2640829-84-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival, which is crucial in cancer treatment.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially useful against various pathogens.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Oncology : The compound shows promise as an anticancer agent by inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Neuropharmacology : Its ability to modulate neurotransmitter systems positions it as a potential treatment for neurological disorders.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Antitumor Activity : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin, enhancing therapeutic outcomes while minimizing side effects .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
  • Mechanistic Studies : Research involving biochemical assays revealed that the compound inhibits specific kinases involved in cancer cell signaling pathways, offering insights into its mechanism of action .

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